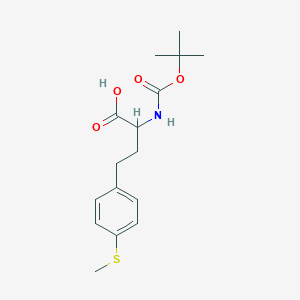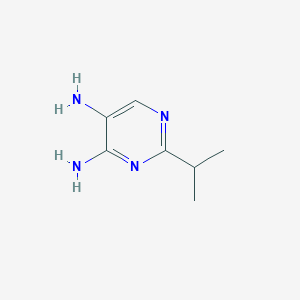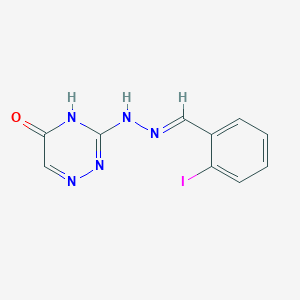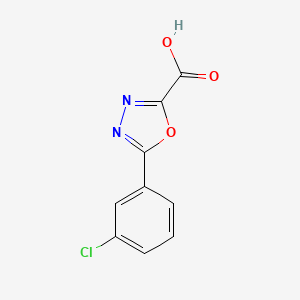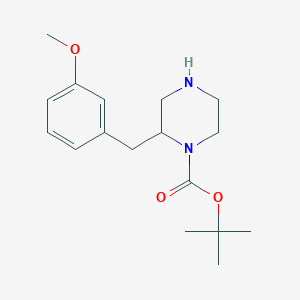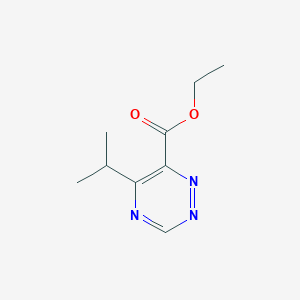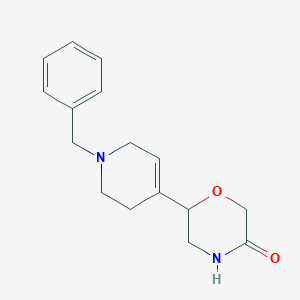
6-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholin-3-one is a complex organic compound that features a morpholine ring fused with a tetrahydropyridine ring, which is further substituted with a benzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: The initial step involves the synthesis of the tetrahydropyridine ring. This can be achieved through the reduction of pyridine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Benzyl Substitution: The next step involves the introduction of the benzyl group. This can be done through a nucleophilic substitution reaction where a benzyl halide reacts with the tetrahydropyridine intermediate.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring. This can be achieved through a cyclization reaction involving an appropriate amine and an epoxide or a halohydrin.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
6-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl halides, amines, thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholin-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 6-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
Uniqueness
6-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholin-3-one is unique due to the presence of both a morpholine and a tetrahydropyridine ring in its structure This dual-ring system imparts unique chemical and biological properties, making it distinct from other similar compounds
特性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
6-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)morpholin-3-one |
InChI |
InChI=1S/C16H20N2O2/c19-16-12-20-15(10-17-16)14-6-8-18(9-7-14)11-13-4-2-1-3-5-13/h1-6,15H,7-12H2,(H,17,19) |
InChIキー |
HHIIUFGMSQUVOY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC=C1C2CNC(=O)CO2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


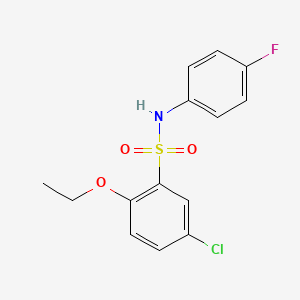

![6-(Trifluoromethyl)-1,2,3,3A,4,9B-hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one](/img/structure/B14867237.png)
